molecular formula C16H26N2O4S B4630444 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide

2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide

Cat. No. B4630444
M. Wt: 342.5 g/mol
InChI Key: HNNAPSZAOZSJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. A relevant study by Rublova et al. (2017) investigated the synthesis of structural isomers with similar sulfonyl and amino groups, offering insights into potential synthesis pathways for our compound. The research detailed the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid to create sterically hindered molecules, a method that could similarly apply to the synthesis of our target compound due to the presence of sulfonyl and amino functional groups (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Molecular Structure Analysis

The molecular structure is pivotal in determining the physical and chemical properties of a compound. X-ray crystallography offers detailed insights into molecular geometry, as demonstrated in the study by Rublova et al. (2017), where crystallographic analysis provided precise measurements of bond lengths and angles for isomeric forms, laying groundwork for understanding the spatial arrangement of similar complex molecules (Rublova et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and interaction of compounds with similar structures have been explored in various studies. For instance, the reactivity towards substitution reactions and the formation of molecular crystals through hydrogen bonds, as discussed by Rublova et al. (2017), are essential for understanding how our compound might behave under different chemical conditions (Rublova et al., 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and molecular weight are crucial for the practical application and handling of the compound. Studies on similar compounds, such as the work by Hakomori (1964), which discussed permethylation reactions in dimethyl sulfoxide, highlight the importance of solvent interactions, which can significantly influence the solubility and reaction conditions of complex molecules like our target compound (Hakomori, 1964).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other chemical species, stability under various conditions, and potential for forming derivatives, is essential for the comprehensive study of any compound. The kinetic and mechanistic studies, such as those by Rublova et al. (2017), provide valuable insights into how similar compounds react and transform, offering clues to the chemical properties of our compound of interest (Rublova et al., 2017).

Scientific Research Applications

Chemical Modification and Application Potential

Xylan Derivatives : Chemical modification of xylan, a biopolymer, through ethers and esters introduces specific functional groups, affecting its properties and applications. This modification pathway is akin to altering the structure of complex compounds like 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide, showcasing the importance of functional groups in determining the material's properties and applications. Xylan esters, for instance, have been synthesized under conditions that could parallel those for synthesizing related complex compounds, highlighting potential in drug delivery and as antimicrobial agents due to their ability to form nanoparticles and exhibit specific interactions (Petzold-Welcke et al., 2014).

Solvent Interactions and Environmental Behavior

Dimethyl Sulfoxide (DMSO) Mixtures : DMSO's role as a solvent in research and industry is well-documented, particularly its interactions with other substances, including hydrogen bonding and van der Waals forces. These interactions are crucial for understanding the dissolution properties and solution behavior of complex molecules, including those similar to the compound . Studies on mixtures of DMSO with water and other organic solvents shed light on the nonideal mixing behavior and molecular structure alterations, which are essential for pharmaceutical and chemical research applications (Kiefer et al., 2011).

Environmental Impact and Fate

Parabens in Aquatic Environments : While not directly related to this compound, the study of parabens in aquatic environments illustrates the environmental fate and behavior of synthetic organic compounds. Parabens, used as preservatives, have been detected in various environmental matrices, highlighting the persistence and ubiquity of synthetic compounds. Their biodegradation, occurrence in surface water and sediments, and the formation of halogenated by-products upon reaction with chlorine are areas of concern. This research area underscores the importance of understanding the environmental implications of chemical compounds used in pharmaceuticals and consumer products (Haman et al., 2015).

properties

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-methoxyethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-6-15(16(19)17-9-10-22-4)18(23(5,20)21)14-8-7-12(2)13(3)11-14/h7-8,11,15H,6,9-10H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNAPSZAOZSJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCOC)N(C1=CC(=C(C=C1)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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